1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol
Brand Name: Vulcanchem
CAS No.: 890-33-5
VCID: VC15929601
InChI: InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H
SMILES:
Molecular Formula: C14H10N2OS
Molecular Weight: 254.31 g/mol

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol

CAS No.: 890-33-5

Cat. No.: VC15929601

Molecular Formula: C14H10N2OS

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol - 890-33-5

Specification

CAS No. 890-33-5
Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
IUPAC Name 1-(1,3-thiazol-2-yliminomethyl)naphthalen-2-ol
Standard InChI InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H
Standard InChI Key RPRCLWZSHQECQD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(E)-1,3-thiazol-2-yliminomethyl]naphthalen-2-ol, reflects its structural configuration: a naphthalen-2-ol moiety linked to a thiazole ring through an imine bond. The planar arrangement of the naphthalene and thiazole systems facilitates π-π stacking and intramolecular charge transfer, which influence its spectroscopic and coordination properties . The canonical SMILES string (C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O) confirms the spatial orientation of substituents .

Physicochemical Parameters

Key computed properties include:

  • XLogP3-AA: 3.5, indicating moderate lipophilicity .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (phenolic -OH) and 4 acceptors (imine N, thiazole S, phenolic O, and imine O) .

  • Rotatable Bond Count: 2 (imine and methylene groups) .

  • Exact Mass: 254.05138412 Da .

The compound’s solubility is limited in polar solvents but enhanced in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), making it suitable for coordination chemistry applications .

Synthesis Methods

Conventional Condensation Route

The Schiff base is synthesized via acid-catalyzed condensation of 2-hydroxy-1-naphthaldehyde with thiazol-2-amine in ethanol. The reaction proceeds under reflux for 1–2 hours, yielding the imine product with >70% efficiency . Microwave-assisted methods have also been explored, reducing reaction times to 5–10 minutes while maintaining high yields .

Representative Procedure :

  • Dissolve 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and thiazol-2-amine (1.0 g, 10 mmol) in 30 mL ethanol.

  • Add 0.5 mL concentrated HCl as a catalyst.

  • Reflux at 80°C for 2 hours.

  • Cool, filter the precipitate, and recrystallize from ethanol.

Environmental Considerations

Industrial-scale synthesis requires assessing the compound’s environmental fate. Its moderate biodegradability and potential aquatic toxicity necessitate rigorous waste management protocols to prevent ecosystem contamination.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (cm⁻¹):

  • ν(O-H): 3250–3500 (broad, phenolic -OH) .

  • ν(C=N): 1618–1674 (imine stretch) .

  • ν(C-S): 725–742 (thiazole ring) .

  • ν(C-O): 1265–1395 (phenolic C-O) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.85 ppm: Singlet for imine proton (-CH=N-) .

    • δ 6.76–8.01 ppm: Multiplet for aromatic protons .

    • δ 5.39 ppm: Singlet for phenolic -OH .

  • ¹³C NMR:

    • δ 158–160 ppm: Imine carbon (-C=N-) .

    • δ 148–151 ppm: Thiazole carbons .

    • δ 110–132 ppm: Aromatic carbons of naphthalene .

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits absorption maxima at 360–385 nm, attributed to π→π* transitions of the conjugated system. Solvent polarity shifts these peaks, with hypsochromic shifts observed in aqueous mixtures .

Biological and Antimicrobial Activity

Antibacterial and Antifungal Efficacy

The Schiff base and its metal complexes demonstrate broad-spectrum antimicrobial activity (Table 1) :

MicroorganismInhibitory Zone (mm)Reference
Staphylococcus aureus12–15
Escherichia coli10–14
Candida albicans8–12

Mechanistically, the imine and phenolic groups disrupt microbial cell membranes and inhibit enzyme activity . Copper(II) complexes exhibit enhanced efficacy due to improved membrane permeability .

Coordination Chemistry and Metal Complexes

Metal Binding Behavior

The compound acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Square planar geometries are observed with Cu(II), Ni(II), and Co(II) ions (Figure 1) .

Synthesis of Cu(II) Complex :

  • Dissolve 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol (0.254 g, 1 mmol) in 20 mL ethanol.

  • Add CuCl₂·2H₂O (0.170 g, 1 mmol) and reflux for 4 hours.

  • Isolate the precipitate and wash with cold ethanol.

DNA Interaction Studies

Cu(II) complexes intercalate into DNA via π-stacking, as evidenced by:

  • Hyperchromic shifts in UV-Vis spectra .

  • Increased viscosity of DNA solutions .

  • Cleavage of pBR322 plasmid DNA in gel electrophoresis .

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